N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide
Description
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[2-(4-phenylpiperazin-1-yl)quinolin-8-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N5O3/c1-21(35)30-23-11-13-24(14-12-23)31-28(36)20-37-26-9-5-6-22-10-15-27(32-29(22)26)34-18-16-33(17-19-34)25-7-3-2-4-8-25/h2-15H,16-20H2,1H3,(H,30,35)(H,31,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUMYFANSJWIAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” likely involves multiple steps, including the formation of the quinoline and piperazine rings, followed by their coupling with the acetamidophenyl group. Typical reaction conditions might include:
Formation of Quinoline Ring: This could involve cyclization reactions using appropriate starting materials under acidic or basic conditions.
Formation of Piperazine Ring: This might be achieved through nucleophilic substitution reactions.
Coupling Reactions: The final coupling of the quinoline and piperazine rings with the acetamidophenyl group could be facilitated by reagents such as coupling agents (e.g., EDC, DCC) under mild conditions.
Industrial Production Methods
Industrial production of such a compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.
Purification Techniques: Employing methods such as crystallization, chromatography, or recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
The compound “N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” may undergo various chemical reactions, including:
Oxidation: Potentially forming quinoline N-oxides.
Reduction: Reducing the quinoline ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while reduction could lead to partially or fully reduced derivatives.
Scientific Research Applications
Chemistry
The compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it exhibits interesting pharmacological properties.
Medicine
If the compound shows biological activity, it could be explored for therapeutic applications, such as targeting specific receptors or enzymes.
Industry
In industrial applications, the compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action for “N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide” would depend on its specific interactions with biological targets. Potential mechanisms could include:
Binding to Receptors: Interacting with specific receptors in the body, leading to a biological response.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in disease pathways.
Signal Transduction: Modulating signal transduction pathways within cells.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several acetamide derivatives reported in the literature. Key comparisons include:
Table 1: Structural and Functional Comparison
Biological Activity
N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a complex structure comprising a quinoline moiety linked to a piperazine and an acetamidophenyl group. This structural diversity suggests multiple potential interactions with biological targets.
Chemical Formula : C₁₈H₁₈N₄O₂
Molecular Weight : 334.36 g/mol
The biological activity of N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide may involve several mechanisms:
- Receptor Binding : The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter systems.
- Enzyme Inhibition : It could inhibit enzymes involved in key metabolic pathways, thereby modulating cellular functions.
- Signal Transduction Modulation : The compound may alter signal transduction pathways, affecting cellular responses to external stimuli.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, derivatives of quinoline have shown effectiveness against various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.
| Compound | Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinoline Derivative A | Breast Cancer | 5.0 | Apoptosis Induction |
| Quinoline Derivative B | Lung Cancer | 3.2 | Cell Cycle Arrest |
Antidepressant Effects
Research on piperazine derivatives has highlighted their potential as antidepressants. The modulation of serotonin and dopamine receptors by these compounds may contribute to their mood-enhancing effects.
Case Studies
-
In Vivo Studies : An investigation into the effects of related piperazine compounds demonstrated significant reductions in depressive-like behaviors in animal models when administered at specific dosages.
- Dosage : 10 mg/kg
- Behavioral Assessment : Forced swim test showed a 40% reduction in immobility time.
- Antimicrobial Activity : A study examined the antimicrobial properties of similar quinoline derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing promising results with minimum inhibitory concentrations (MICs) below 10 µg/mL.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(4-acetamidophenyl)-2-((2-(4-phenylpiperazin-1-yl)quinolin-8-yl)oxy)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Substitution of the quinolin-8-yloxy group via nucleophilic aromatic substitution (SNAr) using 4-phenylpiperazine derivatives under reflux conditions .
- Step 2 : Coupling of the acetamide moiety using acetic anhydride or activated esters, followed by purification via normal-phase chromatography (e.g., gradient elution with dichloromethane to ethyl acetate) .
- Step 3 : Final purification via amine-phase chromatography (e.g., RediSep Rf Gold amine columns) to isolate the target compound, with yields averaging 40–50% .
Q. How are structural features of this compound validated in academic research?
- Methodological Answer : Key techniques include:
- 1H NMR spectroscopy to confirm substituent positions (e.g., δ 9.09 ppm for quinoline protons, δ 3.11–2.44 ppm for piperazine protons) .
- X-ray crystallography to resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and torsion angles (e.g., nitro group deviation from the benzene plane by ~16.7°) .
- High-performance liquid chromatography (HPLC) to assess purity (>95% required for biological assays) .
Q. Why are N-(substituted phenyl)acetamides critical intermediates in synthesizing this compound?
- Methodological Answer : These intermediates enable modular functionalization:
- The acetamide group provides stability during coupling reactions .
- Substituted phenyl rings (e.g., 4-chloro-2-nitrophenyl) serve as precursors for introducing pharmacophores via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound?
- Methodological Answer :
- Quantum chemical calculations (e.g., DFT) predict transition states for SNAr reactions, guiding solvent and temperature selection .
- Reaction path search algorithms identify optimal conditions (e.g., 1-(3,5-dichlorophenyl)piperazine vs. 1-(2-trifluoromethoxyphenyl)piperazine reactivity differences) .
- Machine learning models trained on NMR data can predict regioselectivity in quinoline functionalization .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Dose-response curve normalization to account for batch-to-batch purity variations (e.g., HPLC validation ).
- Structural analogs comparison : Correlate substituent effects (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) with activity trends .
- Crystallographic data cross-validation to rule out polymorphic forms affecting solubility .
Q. How do reaction engineering principles improve scalability of its synthesis?
- Methodological Answer :
- Membrane separation technologies (e.g., nanofiltration) reduce solvent waste during purification .
- Flow chemistry minimizes side reactions in SNAr steps by controlling residence time and temperature .
- Process analytical technology (PAT) monitors reaction progress in real-time via inline FTIR or Raman spectroscopy .
Q. What advanced analytical techniques characterize its degradation products?
- Methodological Answer :
- LC-MS/MS identifies hydrolytic degradation products (e.g., cleavage of the acetamide group under acidic conditions) .
- Solid-state NMR detects amorphous vs. crystalline degradation phases .
- Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
